molecular formula C15H28N2O5 B14503527 4-tert-Butyl 1-methyl L-leucyl-L-aspartate CAS No. 63327-58-2

4-tert-Butyl 1-methyl L-leucyl-L-aspartate

Cat. No.: B14503527
CAS No.: 63327-58-2
M. Wt: 316.39 g/mol
InChI Key: WXEACJBRTRENSU-QWRGUYRKSA-N
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Description

4-tert-Butyl 1-methyl L-leucyl-L-aspartate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of tert-butyl and methyl groups attached to the leucyl and aspartate moieties, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl 1-methyl L-leucyl-L-aspartate typically involves the protection of functional groups followed by coupling reactions. One common method includes the use of protecting groups such as tert-butyl (OtBu) for the carboxyl group and methyl for the amino group. The synthesis may involve multiple steps, including the protection of the amino acid residues, coupling of the protected amino acids, and subsequent deprotection to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pH, and solvent choice. The use of biocatalysts for selective deprotection of protecting groups is also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl 1-methyl L-leucyl-L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

4-tert-Butyl 1-methyl L-leucyl-L-aspartate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is studied for its potential role in protein engineering and enzyme catalysis.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl 1-methyl L-leucyl-L-aspartate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. The presence of tert-butyl and methyl groups can affect its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester 1-methyl ester
  • 4-tert-Butyltoluene
  • 1-Boc-4-AP

Uniqueness

4-tert-Butyl 1-methyl L-leucyl-L-aspartate is unique due to its specific combination of tert-butyl and methyl groups attached to leucyl and aspartate residues. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

63327-58-2

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioate

InChI

InChI=1S/C15H28N2O5/c1-9(2)7-10(16)13(19)17-11(14(20)21-6)8-12(18)22-15(3,4)5/h9-11H,7-8,16H2,1-6H3,(H,17,19)/t10-,11-/m0/s1

InChI Key

WXEACJBRTRENSU-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC)N

Origin of Product

United States

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